molecular formula C18H27NO6 B4042735 1-[3-(4-methoxyphenoxy)propyl]azepane oxalate

1-[3-(4-methoxyphenoxy)propyl]azepane oxalate

Cat. No.: B4042735
M. Wt: 353.4 g/mol
InChI Key: PBSAVHXNRIADDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-methoxyphenoxy)propyl]azepane oxalate is a useful research compound. Its molecular formula is C18H27NO6 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.18383758 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Degradation of Lignin Model Compounds

Research by Vicuña et al. (1987) and others delved into the metabolism of lignin model compounds by specific bacterial isolates, highlighting the potential use of such compounds in understanding the biodegradation processes of lignin, a major component of plant cell walls. These studies suggest that understanding the microbial degradation of lignin model compounds can inform the development of bioremediation strategies for lignin-rich waste and contribute to the sustainable production of biofuels and bioproducts (Vicuña, González, Mozuch, & Kirk, 1987).

Oxidation of Non-phenolic Substrates

Bourbonnais and Paice (1990) explored the oxidation of non-phenolic lignin model compounds, providing insights into the enzymatic processes involved in lignin modification. Their work underscores the role of specific enzymes, such as laccases, in the degradation and transformation of complex organic molecules, which is crucial for the development of environmentally friendly technologies for lignin valorization (Bourbonnais & Paice, 1990).

Synthesis and Chemical Reactions

Pimenova et al. (2003) investigated the synthesis and reactions of specific organic compounds, showcasing the chemical versatility and potential applications of these compounds in the synthesis of novel materials and chemicals. Such research contributes to the advancement of organic chemistry and material science, enabling the development of new materials with tailored properties (Pimenova, Krasnych, Goun, & Miles, 2003).

Molecular Docking and Quantum Chemical Calculations

Viji et al. (2020) conducted molecular docking and quantum chemical calculations on specific compounds, highlighting the intersection of computational chemistry and biological sciences. Their work exemplifies how computational tools can predict the biological activity and molecular interactions of chemical compounds, aiding in the design of drugs and understanding of molecular mechanisms (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Environmental and Biological Studies

Kang, Aasi, and Katayama (2007) reviewed the endocrine-disruptive effects of bisphenol A (BPA) on aquatic organisms, underscoring the environmental impact of synthetic organic compounds. Their review emphasizes the need for understanding the ecological and health implications of chemical pollutants, which is crucial for the development of strategies to mitigate their impact on the environment and human health (Kang, Aasi, & Katayama, 2007).

Properties

IUPAC Name

1-[3-(4-methoxyphenoxy)propyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C2H2O4/c1-18-15-7-9-16(10-8-15)19-14-6-13-17-11-4-2-3-5-12-17;3-1(4)2(5)6/h7-10H,2-6,11-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSAVHXNRIADDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCN2CCCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[3-(4-methoxyphenoxy)propyl]azepane oxalate
Reactant of Route 2
Reactant of Route 2
1-[3-(4-methoxyphenoxy)propyl]azepane oxalate
Reactant of Route 3
1-[3-(4-methoxyphenoxy)propyl]azepane oxalate
Reactant of Route 4
Reactant of Route 4
1-[3-(4-methoxyphenoxy)propyl]azepane oxalate
Reactant of Route 5
Reactant of Route 5
1-[3-(4-methoxyphenoxy)propyl]azepane oxalate
Reactant of Route 6
Reactant of Route 6
1-[3-(4-methoxyphenoxy)propyl]azepane oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.